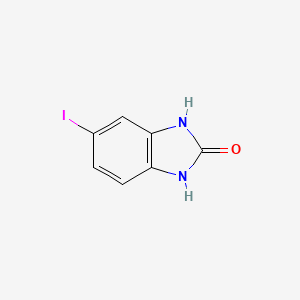

5-Iodo-1,3-dihydro-benzimidazol-2-one

概要

説明

5-Iodo-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one typically involves the iodination of 1,3-dihydro-benzimidazol-2-one. One common method includes the reaction of 1,3-dihydro-benzimidazol-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time is carefully controlled to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions

5-Iodo-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,3-dihydro-benzimidazol-2-one.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or water.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Substitution: Formation of 5-substituted benzimidazol-2-one derivatives.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of 1,3-dihydro-benzimidazol-2-one.

科学的研究の応用

5-Iodo-1,3-dihydro-benzimidazol-2-one has several applications in scientific research:

作用機序

The mechanism of action of 5-Iodo-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

- 5-Bromo-1,3-dihydro-benzimidazol-2-one

- 5-Chloro-1,3-dihydro-benzimidazol-2-one

- 5-Fluoro-1,3-dihydro-benzimidazol-2-one

Uniqueness

5-Iodo-1,3-dihydro-benzimidazol-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens like bromine, chlorine, and fluorine result in different reactivity and interaction profiles with biological targets .

生物活性

5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated benzimidazole derivative that exhibits a range of biological activities. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Formula: CHINO

Molecular Weight: 260.034 g/mol

CAS Number: [Not specified]

Structural Features:

- The presence of the iodine atom at the 5-position enhances the compound's reactivity.

- The benzimidazole framework contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key points include:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes by binding to their active sites. This can influence metabolic pathways and cellular functions significantly.

- Gene Expression Modulation: It has been shown to alter the expression of certain genes, impacting cellular behavior and metabolic processes.

- Biochemical Pathways: The compound influences multiple biochemical pathways, which may lead to antibacterial, antiviral, and anticancer effects .

Biological Activities

This compound has demonstrated a wide range of biological activities:

-

Antimicrobial Activity:

- Exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. Minimum inhibitory concentrations (MIC) as low as ≤ 1 μM have been reported for related compounds in the benzimidazole class .

- Research indicates that halogenated derivatives often show enhanced antimicrobial properties compared to their non-halogenated counterparts .

-

Anticancer Properties:

- Studies have indicated that benzimidazole derivatives can act as potent anticancer agents against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC values indicating effective cytotoxicity .

- The mechanism may involve inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .

- Antioxidant Activity:

-

Other Activities:

- Potential anti-inflammatory and antidiabetic effects have also been noted in various studies.

Case Studies and Experimental Data

A selection of studies highlights the diverse applications and effects of this compound:

Pharmacokinetics

Pharmacokinetic studies suggest that the stability and degradation rates of this compound are crucial for its efficacy. Long-term studies indicate that even after metabolism, the compound can exert lasting effects on cellular functions.

特性

IUPAC Name |

5-iodo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVBTDFXAZDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476982 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40644-14-2 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。